

# The Discovery and Characterization of Galactose-6-Phosphate Isomerase: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Galactose-6-phosphate

Cat. No.: B1197297

[Get Quote](#)

Authored For: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth exploration of **Galactose-6-phosphate** isomerase (EC 5.3.1.26), a key enzyme in the galactose metabolic pathway of various microorganisms. We delve into the historical discovery of this isomerase, its biochemical function, and the detailed experimental protocols used for its characterization. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, metabolic pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this enzyme's role and the methods to study it.

## Introduction: The Discovery of a Key Player in Galactose Metabolism

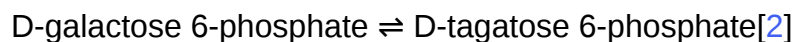
The elucidation of galactose metabolism in bacteria revealed alternative pathways to the well-established Leloir pathway. A pivotal discovery in this area was the identification of the tagatose-6-phosphate pathway, and with it, the enzyme responsible for a key isomerization step: **Galactose-6-phosphate** isomerase.

The definitive characterization of this enzyme was presented in a 1980 publication by D. L. Bissett, W. C. Wenger, and R. L. Anderson, who studied the metabolism of lactose and D-

galactose in *Staphylococcus aureus*.<sup>[1]</sup> Their work demonstrated that an inducible D-**galactose-6-phosphate** isomerase specifically catalyzes the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate.<sup>[1]</sup> This discovery was foundational in understanding how certain bacteria, particularly lactic acid bacteria, process galactose derived from lactose. Subsequent research, including the cloning and sequencing of the gene for this enzyme in *Lactococcus lactis* in the early 1990s, has further solidified our understanding of its structure and function.

## Biochemical Function and Metabolic Context

**Galactose-6-phosphate** isomerase is a crucial component of the tagatose-6-phosphate pathway for galactose catabolism. This pathway is prevalent in many bacteria, including commercially important lactic acid bacteria. The enzyme catalyzes the following reversible reaction:



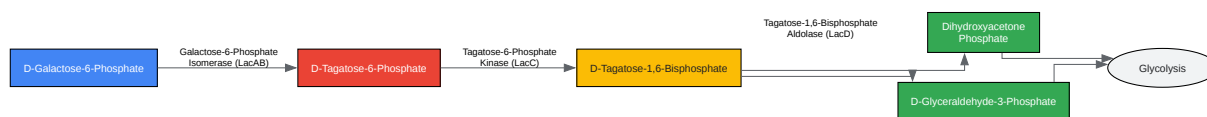
This aldose-ketose isomerization is the second step in the pathway, following the phosphorylation of galactose to **galactose-6-phosphate**. The product, tagatose-6-phosphate, is then further metabolized to intermediates of glycolysis.

## The Tagatose-6-Phosphate Pathway

The tagatose-6-phosphate pathway is a critical route for galactose utilization in many prokaryotes. The pathway is initiated by the transport and phosphorylation of lactose or galactose. In the case of lactose, it is first hydrolyzed to glucose and **galactose-6-phosphate**. The subsequent steps are as follows:

- **Isomerization:** **Galactose-6-phosphate** isomerase (LacAB) converts D-**galactose-6-phosphate** to D-tagatose-6-phosphate.
- **Phosphorylation:** Tagatose-6-phosphate kinase (LacC) phosphorylates D-tagatose-6-phosphate to D-tagatose-1,6-bisphosphate.
- **Aldol Cleavage:** Tagatose-1,6-bisphosphate aldolase (LacD) cleaves D-tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P).

Both DHAP and G3P are intermediates of the glycolytic pathway, thus linking galactose metabolism to central carbon metabolism.



[Click to download full resolution via product page](#)

The Tagatose-6-Phosphate Pathway for Galactose Catabolism.

## Quantitative Data on Galactose-6-Phosphate Isomerase

The following tables summarize key quantitative data for **Galactose-6-phosphate** isomerase from various microorganisms.

### Table 1: General Properties of Galactose-6-Phosphate Isomerase

Property	Staphylococcus aureus	Lactococcus lactis	Reference
Molecular Weight (kDa)	~100	135.5	[1],[3]
Subunit Composition	-	Hetero-octamer (LacA and LacB subunits)	[3]
Optimal pH	-	7.0	[3]
Optimal Temperature (°C)	-	30	[3]
Metal Ion Requirement	Not stimulated by mono- or divalent cations	Independent of metal ions	[1],[3]
Inhibition	Reversibly inactivated by N-ethylmaleimide	Unaffected by EDTA	[1],[3]

**Table 2: Kinetic Parameters of Galactose-6-Phosphate Isomerase**

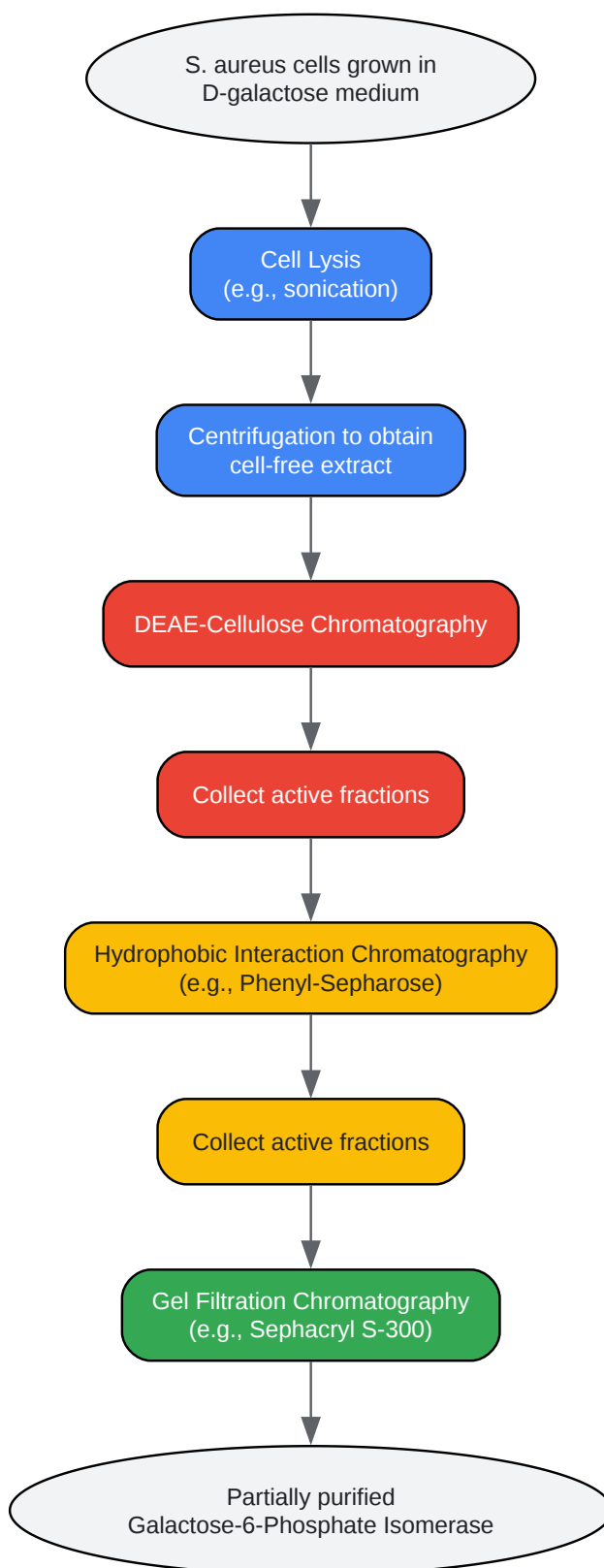
Organism	Substrate	Km (mM)	kcat (min-1)	Vmax (units/mg)	Reference
Staphylococcus aureus	D-Galactose-6-Phosphate	9.6	-	-	[1]
D-Tagatose-6-Phosphate	1.9	-	-	[1]	
Lactococcus lactis	D-Psicose (as substrate for D-allose production)	-	-	1.79 (specific activity)	[3]

## Experimental Protocols

The following sections detail the methodologies for the purification and assay of **Galactose-6-phosphate** isomerase, based on established protocols.

## Purification of Galactose-6-Phosphate Isomerase from *Staphylococcus aureus*

The purification protocol for **Galactose-6-phosphate** isomerase from *S. aureus* involves several chromatographic steps to isolate the enzyme from a cell-free extract. The following is a generalized workflow based on the methods described by Bissett and Anderson.[\[1\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

Purification workflow for **Galactose-6-Phosphate** Isomerase.

#### Methodology:

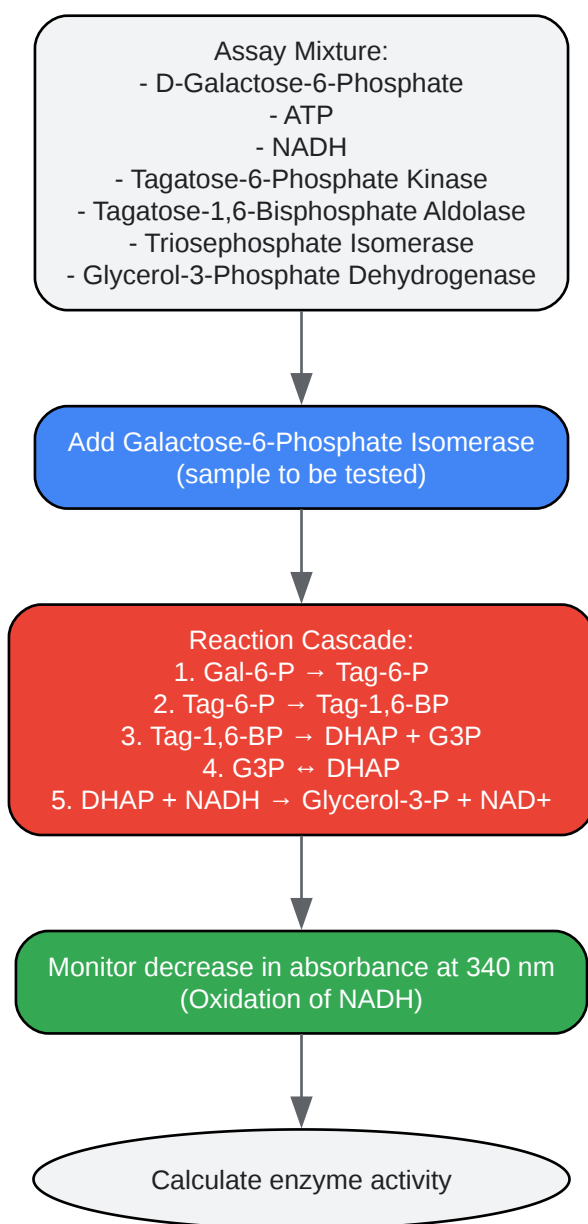
- **Cell Growth and Lysis:** *S. aureus* is cultured in a medium containing D-galactose to induce the expression of the enzyme. The cells are harvested and lysed to release the intracellular contents.
- **Cell-Free Extract Preparation:** The cell lysate is centrifuged to remove cell debris, resulting in a cell-free extract containing the crude enzyme.
- **DEAE-Cellulose Chromatography:** The cell-free extract is subjected to anion-exchange chromatography on a DEAE-cellulose column. The column is washed, and the enzyme is eluted with a salt gradient.
- **Hydrophobic Interaction Chromatography:** Active fractions from the previous step are pooled and applied to a hydrophobic interaction column, such as Phenyl-Sepharose. The enzyme is eluted with a decreasing salt gradient.
- **Gel Filtration Chromatography:** Further purification is achieved by gel filtration chromatography to separate proteins based on size. This step also allows for the estimation of the native molecular weight of the enzyme.<sup>[1]</sup>

## Enzyme Assay for Galactose-6-Phosphate Isomerase Activity

The activity of **Galactose-6-phosphate** isomerase is typically determined by a coupled enzyme assay. The formation of the product, D-tagatose-6-phosphate, is coupled to the activity of other enzymes that ultimately lead to a measurable change, such as the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH).

#### Principle:

The assay for the forward reaction (D-**galactose-6-phosphate** to D-tagatose-6-phosphate) can be coupled to the enzymes of the tagatose-6-phosphate pathway, ultimately leading to the oxidation of NADH in the presence of lactate dehydrogenase.



[Click to download full resolution via product page](#)

Coupled enzyme assay workflow for **Galactose-6-Phosphate** Isomerase.

#### Reagents and Conditions:

- Buffer: Tris-HCl or another suitable buffer at the optimal pH of the enzyme (e.g., pH 7.0 for the *L. lactis* enzyme).[3]
- Substrate: D-galactose-6-phosphate.



- Coupling Enzymes:
  - Tagatose-6-phosphate kinase
  - Tagatose-1,6-bisphosphate aldolase
  - Triosephosphate isomerase
  - Glycerol-3-phosphate dehydrogenase
- Cofactors: ATP and NADH.
- Temperature: Controlled at the optimal temperature for the enzyme (e.g., 30°C for the *L. lactis* enzyme).[3]

#### Procedure:

- A reaction mixture containing all components except **Galactose-6-phosphate** isomerase is prepared in a cuvette.
- The reaction is initiated by the addition of the enzyme sample.
- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
- The rate of NADH oxidation is directly proportional to the activity of **Galactose-6-phosphate** isomerase.

## Conclusion and Future Directions

The discovery and characterization of **Galactose-6-phosphate** isomerase have been instrumental in defining the tagatose-6-phosphate pathway, a key route for galactose metabolism in a wide range of bacteria. The foundational work in *Staphylococcus aureus* and subsequent studies in organisms like *Lactococcus lactis* have provided a solid framework for understanding its biochemical properties and physiological role.

For drug development professionals, targeting bacterial metabolic pathways is a promising strategy for antimicrobial development. A thorough understanding of enzymes like **Galactose-**

**6-phosphate** isomerase could reveal opportunities for the design of specific inhibitors that disrupt bacterial growth and survival, particularly in pathogens that rely on this pathway.

Future research should focus on a more comprehensive kinetic analysis of this enzyme from a broader range of organisms, including pathogens. High-resolution crystal structures of the enzyme from different species, in complex with substrates and inhibitors, would provide invaluable insights for structure-based drug design. Furthermore, exploring the regulation of the tagatose-6-phosphate pathway and the expression of **Galactose-6-phosphate** isomerase could uncover novel targets for therapeutic intervention.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lactose and D-galactose metabolism in Staphylococcus aureus. II. Isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate by a specific D-galactose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galactose-6-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. D-Galactose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Characterization of Galactose-6-Phosphate Isomerase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197297#discovery-of-galactose-6-phosphate-isomerase]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)